4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile
Overview
Description
4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile is a versatile chemical compound with the molecular formula C6H9NOS and a molecular weight of 143.21 g/mol . This compound is known for its unique structure, which includes a thiopyran ring, a hydroxyl group, and a nitrile group. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with a nitrile in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of 4-oxotetrahydro-2H-thiopyran-4-carbonitrile.
Reduction: Formation of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile.
Substitution: Formation of various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile involves its interaction with various molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The thiopyran ring structure provides stability and reactivity, enabling the compound to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxytetrahydro-2H-pyran-4-carbonitrile: Similar structure but with an oxygen atom in the ring instead of sulfur.
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile: Similar structure with an amine group instead of a hydroxyl group.
Uniqueness
4-Hydroxytetrahydro-2H-thiopyran-4-carbonitrile is unique due to the presence of the thiopyran ring, which imparts distinct chemical properties compared to its oxygen-containing analogs. The combination of hydroxyl and nitrile groups also provides a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
4-hydroxythiane-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNLMGPHQQCJDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238799 | |
Record name | Tetrahydro-4-hydroxy-2H-thiopyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-18-4 | |
Record name | Tetrahydro-4-hydroxy-2H-thiopyran-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50289-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4-hydroxy-2H-thiopyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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